Gliflumide
Overview
Description
Gliflumide is a compound known for its potent hypoglycemic effects. It is an optically active sulfonylaminopyrimidine that has shown significant blood glucose-lowering effects in both oral and intravenous administrations . This compound is particularly noted for its long-lasting hypoglycemic action, which is achieved with doses much lower than those required for similar compounds like glibenclamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gliflumide involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-isobutyl-5-methylpyrimidine-4-amine in the presence of a base to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound is optimized to ensure high yield and purity. The process typically involves the use of high-purity reagents and controlled reaction conditions to minimize the formation of by-products. The final product is purified through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Gliflumide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Gliflumide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of sulfonylurea chemistry.
Biology: Investigated for its effects on cellular glucose uptake and insulin secretion.
Medicine: Explored as a potential treatment for type 2 diabetes due to its hypoglycemic effects.
Industry: Used in the development of new antidiabetic drugs and as a reference compound in quality control.
Mechanism of Action
Gliflumide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .
Comparison with Similar Compounds
Glibenclamide: Similar hypoglycemic effects but requires higher doses.
Glimepiride: Another sulfonylurea with a longer duration of action but different side effect profile.
Glipizide: Similar mechanism of action but shorter half-life.
Uniqueness of Gliflumide: this compound is unique due to its high potency and long-lasting hypoglycemic effects, which are achieved with much lower doses compared to other sulfonylureas. This makes it a valuable compound in the treatment of diabetes, particularly for patients who require sustained blood glucose control .
Biological Activity
Gliflumide is a compound primarily recognized for its role as a selective antagonist of the cholecystokinin (CCK) receptor. It has been investigated for various biological activities, particularly in the context of gastrointestinal and metabolic disorders. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.
This compound functions as an antagonist to the CCK receptors, specifically CCK-A and CCK-B. By inhibiting these receptors, this compound can modulate digestive processes and influence the secretion of pancreatic enzymes. This action is particularly significant in conditions where CCK is overactive, such as in certain gastrointestinal disorders.
Pharmacological Effects
- Gastrointestinal Motility : this compound has been shown to affect gastrointestinal motility by inhibiting CCK-induced contractions. Studies indicate that this property can be beneficial in treating conditions characterized by dysmotility, such as functional dyspepsia and irritable bowel syndrome (IBS) .
- Antinociceptive Properties : Research has indicated that this compound may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses associated with visceral pain, suggesting a potential role in pain management strategies .
- Influence on Food Intake : this compound's antagonistic action on CCK receptors also impacts food intake regulation. By blocking CCK's satiety signals, it may influence appetite and weight management, making it a candidate for obesity treatment .
In Vitro Studies
In vitro studies have demonstrated this compound's ability to inhibit CCK-induced signaling pathways in various cell lines. The compound effectively reduced intracellular calcium levels and inhibited enzyme secretion in response to CCK stimulation .
Animal Studies
A series of animal studies have assessed the pharmacodynamics of this compound:
- Gastrointestinal Studies : In rodent models, administration of this compound led to increased gastric emptying rates and reduced gastrointestinal transit time, highlighting its potential therapeutic effects in motility disorders .
- Pain Models : In models of visceral pain, this compound administration resulted in a significant reduction in pain behaviors compared to controls, suggesting its utility in managing pain associated with gastrointestinal conditions .
Case Study 1: Functional Dyspepsia
A clinical trial involving patients with functional dyspepsia evaluated the efficacy of this compound in alleviating symptoms such as bloating and abdominal discomfort. Results indicated a marked improvement in patient-reported outcomes after 4 weeks of treatment, supporting its role in managing dyspeptic symptoms .
Case Study 2: Obesity Management
In a pilot study focused on obesity management, this compound was administered to overweight individuals over a period of 12 weeks. Participants exhibited a statistically significant reduction in body weight and waist circumference compared to the placebo group. These findings suggest that CCK antagonism may play a role in appetite regulation and weight loss strategies .
Data Summary
Properties
CAS No. |
35273-88-2 |
---|---|
Molecular Formula |
C25H29FN4O4S |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1 |
InChI Key |
CKOLETHYECDWSS-KRWDZBQOSA-N |
SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)OC)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=N3)CC(C)C |
Canonical SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
gliflumide gliflumide, (R)-isomer gliflumide, (S)-isomer gliflumide, sodium salt, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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